1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine
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Overview
Description
1-Ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde with 1-ethyl-4-methyl-1H-pyrazole-3-amine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol at room temperature .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-Ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex pyrazole derivatives, which are of interest in medicinal chemistry and materials science.
Medicine: Pyrazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the structure of the compound .
Comparison with Similar Compounds
1-Ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid: This compound has a similar pyrazole structure but with different substituents, leading to distinct chemical and biological properties.
1-Methyl-5-amino-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with different functional groups, used in various synthetic and biological applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C13H21N5 |
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Molecular Weight |
247.34 g/mol |
IUPAC Name |
1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H21N5/c1-5-17-9-11(4)13(16-17)14-8-12-10(3)7-15-18(12)6-2/h7,9H,5-6,8H2,1-4H3,(H,14,16) |
InChI Key |
DSWXZDRTEXSLTD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)NCC2=C(C=NN2CC)C)C |
Origin of Product |
United States |
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